- Azabenzimidazoles as fatty acid synthase inhibitors and their preparation and use for the treatment of cancer, World Intellectual Property Organization, , ,
Cas no 942590-05-8 (tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate)

942590-05-8 structure
Nom du produit:tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
Numéro CAS:942590-05-8
Le MF:C12H13BrN2O2
Mégawatts:297.147822141647
MDL:MFCD13182500
CID:844631
PubChem ID:57703571
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Propriétés chimiques et physiques
Nom et identifiant
-
- tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate
- 1H-Benzimidazole-1-carboxylic acid, 5-bromo-, 1,1-dimethylethyl ester
- TERT-BUTYL 5-BROMO-1H-BENZIMIDAZOLE-1-CARBOXYLATE
- tert-butyl 5-bromobenzimidazole-1-carboxylate
- 1,1-Dimethylethyl 5-bromo-1H-benzimidazole-1-carboxylate
- 5-Bromobenzimidazole-1-carboxylic acid tert-butyl ester
- SCHEMBL559567
- DB-344370
- AS-47324
- CS-0096061
- AKOS016013475
- DTXSID60727625
- TERT-BUTYL 5-BROMO-1,3-BENZODIAZOLE-1-CARBOXYLATE
- (1-Boc)-5-bromo-1H-benzo[d]imidazole
- F13258
- 1H-BenziMidazole-1-carboxylicacid,5-broMo-,1,1-diMethylethylester
- PCGSIEGOWZACDD-UHFFFAOYSA-N
- tert-Butyl5-bromo-1H-benzo[d]imidazole-1-carboxylate
- 942590-05-8
- tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate
-
- MDL: MFCD13182500
- Piscine à noyau: 1S/C12H13BrN2O2/c1-12(2,3)17-11(16)15-7-14-9-6-8(13)4-5-10(9)15/h4-7H,1-3H3
- La clé Inchi: PCGSIEGOWZACDD-UHFFFAOYSA-N
- Sourire: O=C(N1C2C(=CC(=CC=2)Br)N=C1)OC(C)(C)C
Propriétés calculées
- Qualité précise: 296.01604g/mol
- Masse isotopique unique: 296.01604g/mol
- Comptage atomique isotopique: 0
- Nombre de donneurs de liaisons hydrogène: 0
- Nombre de récepteurs de liaison hydrogène: 4
- Comptage des atomes lourds: 17
- Nombre de liaisons rotatives: 3
- Complexité: 303
- Nombre d'unités de liaison covalente: 1
- Nombre de stéréocentres atomiques définis: 0
- Nombre non défini de stéréocentres atomiques: 0
- Nombre de centres stéréoscopiques d'obligations fixes: 0
- Nombre indéfini de centres stéréoscopiques bond: 0
- Surface topologique des pôles: 44.1Ų
- Le xlogp3: 3.4
Propriétés expérimentales
- Dense: 1.5±0.1 g/cm3
- Point d'ébullition: 379.4±34.0 °C at 760 mmHg
- Point d'éclair: 183.2±25.7 °C
- Pression de vapeur: 0.0±0.9 mmHg at 25°C
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Informations de sécurité
- Mot signal:warning
- Description des dangers: H303+H313+H333
- Déclaration d'avertissement: P264+P280+P305+P351+P338+P337+P313
- Instructions de sécurité: H303+H313+H333
- Conditions de stockage:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate PrixPlus >>
Entreprises | No. | Nom du produit | Cas No. | Pureté | Spécifications | Prix | Temps de mise à jour | Enquête |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1166701-100mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 97% | 100mg |
¥284.00 | 2024-04-24 | |
Chemenu | CM155496-250mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 250mg |
$67 | 2024-07-19 | |
Apollo Scientific | OR305020-1g |
tert-Butyl 5-bromo-1H-benzimidazole-1-carboxylate |
942590-05-8 | 97% | 1g |
£151.00 | 2024-07-20 | |
Alichem | A069003192-10g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 10g |
$914.55 | 2023-08-31 | |
Chemenu | CM155496-1g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 1g |
$134 | 2024-07-19 | |
Alichem | A069003192-5g |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 95% | 5g |
$621.09 | 2023-08-31 | |
1PlusChem | 1P00IIH2-1g |
tert-butyl 5-bromobenzimidazole-1-carboxylate |
942590-05-8 | >98% | 1g |
$185.00 | 2024-04-19 | |
Aaron | AR00IIPE-100mg |
tert-butyl 5-bromobenzimidazole-1-carboxylate |
942590-05-8 | 97% | 100mg |
$31.00 | 2025-02-10 | |
Ambeed | A532367-250mg |
tert-Butyl 5-bromo-1H-benzo[d]imidazole-1-carboxylate |
942590-05-8 | 97% | 250mg |
$51.0 | 2025-03-05 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBS7326-25g |
tert-butyl 5-bromo-1H-1,3-benzodiazole-1-carboxylate |
942590-05-8 | 95% | 25g |
¥9158.0 | 2024-04-16 |
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Méthode de production
Méthode de production 1
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 0 °C; overnight, rt
Référence
Méthode de production 2
Conditions de réaction
Référence
- Preparation of 3-phenylhydantoins as cannabinoid receptor inhibitors, World Intellectual Property Organization, , ,
Méthode de production 3
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 0.5 h, rt
Référence
- Bioisosteric replacements of the indole moiety for the development of a potent and selective PI3Kδ inhibitor: Design, synthesis and biological evaluationEuropean Journal of Medicinal Chemistry, 2021, 223,,
Méthode de production 4
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
Référence
- Discovery and SAR exploration of a novel series of imidazo[4,5-b]pyrazin-2-ones as potent and selective mTOR kinase inhibitorsBioorganic & Medicinal Chemistry Letters, 2011, 21(22), 6793-6799,
Méthode de production 5
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
Référence
- Preparation of 3-substituted indole derivatives for the treatment of HIV, depression and obesity, World Intellectual Property Organization, , ,
Méthode de production 6
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
Référence
- Preparation of 4-oxoquinolizines as antimicrobials, World Intellectual Property Organization, , ,
Méthode de production 7
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
Référence
- Treatment of cancers having k-ras mutations using PI3 kinase and HDAC inhibitors and preparation of bifunctional thienopyrimidine compounds that inhibit both enzymes, World Intellectual Property Organization, , ,
Méthode de production 8
Conditions de réaction
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, reflux
Référence
- Pyrimidine derivatives that are useful in the treatment of diseases mediated by mTOR and/or PI3K enzyme and their preparation, World Intellectual Property Organization, , ,
Méthode de production 9
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Dichloromethane ; 20 h, rt
Référence
- Preparation of substituted (cyclohexylcarbonylamino)thiophenecarboxylic acids as antiviral agents for the treatment of hepatitis C infection, World Intellectual Property Organization, , ,
Méthode de production 10
Conditions de réaction
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; overnight, rt
Référence
- "All-Aqueous" Tandem Boc-Deprotection and Alkylation of N-Boc-benzimidazole Derivatives under Visible Light with Alkyl Aryl Diazoacetates: Application to Site-Selective Insertion of Carbenes into the N-H Bond of PurinesJournal of Organic Chemistry, 2023, 88(2), 1036-1048,
Méthode de production 11
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 2 min, rt
1.2 0 °C; 4 h, rt
1.2 0 °C; 4 h, rt
Référence
- The design and synthesis of 5- and 6-isoxazolylbenzimidazoles as selective inhibitors of the BET bromodomainsMedChemComm, 2013, 4(1), 140-144,
Méthode de production 12
Conditions de réaction
1.1 Reagents: Triethylamine Solvents: Tetrahydrofuran ; 18 h, 25 °C
Référence
- Heteroaryl compounds, compositions thereof, preparation and methods of treatment therewith, World Intellectual Property Organization, , ,
Méthode de production 13
Conditions de réaction
1.1 Reagents: Triethylamine Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 4 h, rt
Référence
- Deazapurines, thienopyrimidines and furopyrimidines as phosphoinositide 3-kinase inhibitors with a zinc binding moiety and their preparation and use in the treatment of diseases, United States, , ,
Méthode de production 14
Conditions de réaction
1.1 Reagents: 4-(Dimethylamino)pyridine Solvents: Dichloromethane
Référence
- Aminomethylation of Aryl Bromides by Nickel-Catalyzed Electrochemical Redox Neutral Cross CouplingOrganic Letters, 2021, 23(24), 9387-9392,
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Raw materials
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Preparation Products
tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate Littérature connexe
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Fournisseurs recommandés
Amadis Chemical Company Limited
(CAS:942590-05-8)tert-Butyl 5-Bromo-1H-benzoDimidazole-1-carboxylate

Pureté:99%/99%/99%/99%
Quantité:5.0g/10.0g/25.0g/50.0g
Prix ($):315.0/526.0/1051.0/1683.0